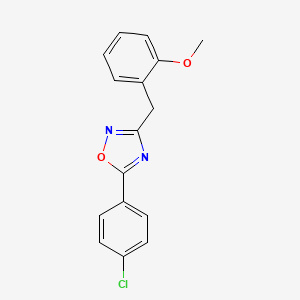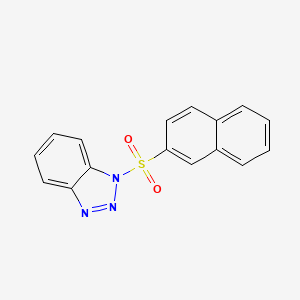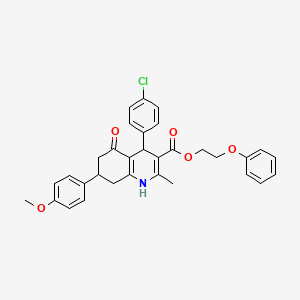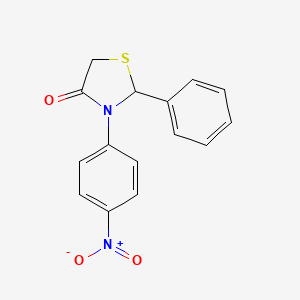
5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in scientific research. One of the major areas of research is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anticancer activity, this compound has also been investigated for its antimicrobial and anti-inflammatory properties. Studies have shown that this compound exhibits significant activity against various bacterial and fungal strains, as well as anti-inflammatory effects in animal models.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing apoptosis, a process of programmed cell death. It is also believed to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. Studies have shown that this compound can induce oxidative stress, which leads to the activation of various signaling pathways that regulate cell growth and survival. It has also been shown to modulate the expression of certain genes that are involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its potent anticancer activity. This compound can be used as a lead compound for the development of novel anticancer agents. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole. One of the areas of interest is the development of novel analogs with improved anticancer activity and solubility. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer agents. Additionally, the use of this compound in combination with other therapies, such as radiotherapy and immunotherapy, is also an area of interest.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its potent anticancer activity, antimicrobial and anti-inflammatory properties, and mechanism of action make it an attractive candidate for further investigation. However, more research is needed to fully understand its biochemical and physiological effects and to develop novel analogs with improved properties.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole can be achieved by various methods. One of the commonly used methods involves the reaction of 4-chlorobenzohydrazide with 2-methoxybenzyl bromide in the presence of a base. The resulting intermediate is then treated with cyanogen bromide to yield the final product.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-5-3-2-4-12(14)10-15-18-16(21-19-15)11-6-8-13(17)9-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFLMLGFWFUGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzoyl-11-(4-tert-butylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5006593.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5006595.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5006601.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5006604.png)
![11-methyl-4-(2-nitrobenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5006611.png)
![ethyl 4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5006616.png)
![N-[2-fluoro-4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B5006626.png)

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5006659.png)


![N-cyclopropyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5006672.png)

![N-(3-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5006694.png)